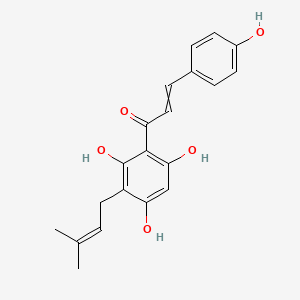![molecular formula C14H28O8S B12426522 Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-[2-(2-méthylsulfonyloxyéthoxy)éthoxy]éthoxy)propanoate de tert-butyle : est un composé chimique de formule moléculaire C19H30O8S . Il s'agit d'un dérivé de l'acide propanoïque et contient un groupe ester tert-butyle ainsi qu'une chaîne d'éthoxy groupes se terminant par un groupe méthylsulfonyloxy. Ce composé est souvent utilisé en synthèse organique et a diverses applications en recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-(2-[2-(2-méthylsulfonyloxyéthoxy)éthoxy]éthoxy)propanoate de tert-butyle implique généralement la réaction du 3-(2-(2-hydroxyéthoxy)éthoxy)propanoate de tert-butyle avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basses températures pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles afin d'assurer une qualité et un rendement constants. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions :
Réactions de substitution : Le groupe méthylsulfonyloxy peut être substitué par des nucléophiles tels que des amines ou des thiols, conduisant à la formation de divers dérivés.
Hydrolyse : Le groupe ester peut être hydrolysé en conditions acides ou basiques pour donner l'acide carboxylique correspondant.
Réduction : Le composé peut subir des réactions de réduction pour éliminer le groupe ester, formant l'alcool correspondant.
Réactifs et conditions courants :
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydrure de sodium.
Hydrolyse : Conditions acides ou basiques utilisant l'acide chlorhydrique ou l'hydroxyde de sodium.
Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium.
Principaux produits :
- Les réactions de substitution donnent divers dérivés en fonction du nucléophile utilisé.
- L'hydrolyse entraîne la formation de l'acide carboxylique correspondant.
- La réduction conduit à la formation de l'alcool correspondant .
Applications De Recherche Scientifique
Chimie :
- Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
- Employé dans la synthèse de polymères et d'autres macromolécules .
Biologie :
- Utilisé dans la modification de biomolécules à des fins de recherche.
- Agit comme un lien dans la conjugaison de médicaments à des molécules de ciblage .
Médecine :
- Investigé pour son utilisation potentielle dans les systèmes de délivrance de médicaments.
- Étudié pour son rôle dans la synthèse d'intermédiaires pharmaceutiques .
Industrie :
- Utilisé dans la production de produits chimiques de spécialité.
- Employé dans la fabrication de matériaux avancés et de revêtements .
Mécanisme d'action
Le mécanisme d'action du 3-(2-[2-(2-méthylsulfonyloxyéthoxy)éthoxy]éthoxy)propanoate de tert-butyle dépend de son application. Dans les réactions de substitution, le groupe méthylsulfonyloxy agit comme un groupe partant, permettant aux nucléophiles d'attaquer l'atome de carbone. En hydrolyse, le groupe ester est clivé pour former l'acide carboxylique correspondant. Les cibles moléculaires et les voies impliquées varient en fonction de la réaction et de l'application spécifiques.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate depends on its application. In substitution reactions, the methylsulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In hydrolysis, the ester group is cleaved to form the corresponding carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Composés similaires :
- 3-(2-(2-hydroxyéthoxy)éthoxy)propanoate de tert-butyle
- 3-(2-(2-bromoéthoxy)éthoxy)propanoate de tert-butyle
- 3-(2-(2-aminoéthoxy)éthoxy)propanoate de tert-butyle
Unicité : Le 3-(2-[2-(2-méthylsulfonyloxyéthoxy)éthoxy]éthoxy)propanoate de tert-butyle est unique en raison de la présence du groupe méthylsulfonyloxy, ce qui le rend très réactif dans les réactions de substitution. Cette réactivité permet la synthèse d'une large gamme de dérivés, ce qui en fait un composé polyvalent en synthèse organique .
Propriétés
Formule moléculaire |
C14H28O8S |
|---|---|
Poids moléculaire |
356.43 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3 |
Clé InChI |
QEQPZKCBLSKCJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


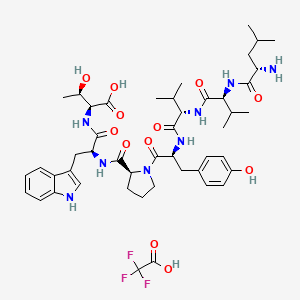

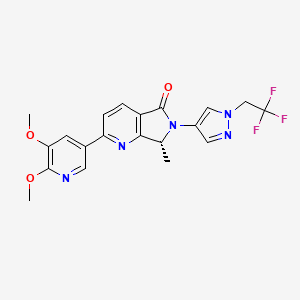
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
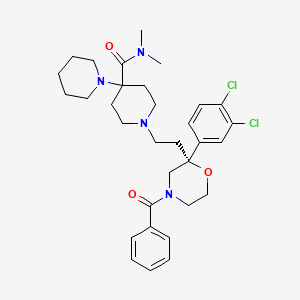

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
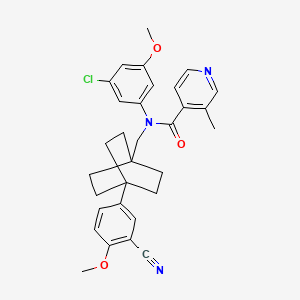
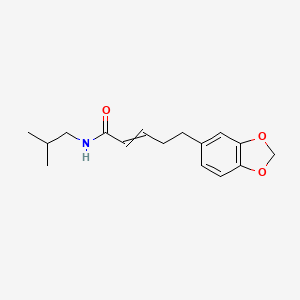
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
